N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells and parasites . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzimidazole
- 1-phenylmethanesulfonamide
- Benzimidazole derivatives with various substituents
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide stands out due to its unique combination of a methoxymethyl group and a phenylmethanesulfonamide moiety. This combination enhances its pharmacological properties, making it more effective in certain applications compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-22-10-16-17-14-8-7-13(9-15(14)18-16)19-23(20,21)11-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,17,18) |
InChI Key |
PLMGMDWBCSKFIA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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